molecular formula C21H18N4O2S2 B3705938 2-(benzylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(benzylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3705938
M. Wt: 422.5 g/mol
InChI Key: YAPVKQAETJCLJO-WJDWOHSUSA-N
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Description

This compound is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring and a benzylamino substituent at the 2-position. Its stereochemistry is defined by the (Z)-configuration at the exocyclic double bond connecting the thiazolidinone and pyrido-pyrimidine moieties, which critically influences its biological activity and chemical reactivity .

Key structural features include:

  • Pyrido[1,2-a]pyrimidin-4-one core: Imparts rigidity and planar aromaticity for π-π interactions.
  • Thiazolidinone ring: Contributes sulfur-based electrophilicity and hydrogen-bonding capacity.
  • Benzylamino group: Enhances lipophilicity and modulates binding to hydrophobic pockets.

Properties

IUPAC Name

(5Z)-5-[[2-(benzylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-13-7-6-10-25-18(13)23-17(22-12-14-8-4-3-5-9-14)15(19(25)26)11-16-20(27)24(2)21(28)29-16/h3-11,22H,12H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPVKQAETJCLJO-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction typically requires heating with sodium methoxide (MeONa) at reflux in butanol (BuOH) to selectively form the desired pyrido[1,2-a]pyrimidin-4-one derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the principles of organic synthesis and scale-up processes would apply, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone moiety can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to and inhibit certain enzymes, such as protein tyrosine kinases and cyclin-dependent kinases . This inhibition can disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrido-pyrimidine-thiazolidinone hybrids, which are extensively studied for their diverse pharmacological profiles. Below is a detailed comparison with analogs based on structural variations, biological activity, and synthetic accessibility:

Structural Variations and Functional Group Impact
Compound Name Structural Differences Molecular Formula Key Properties References
Target Compound Benzylamino group, 3-methyl-thiazolidinone C₂₁H₁₈N₄O₂S₂ Enhanced lipophilicity; moderate solubility in polar solvents
2-(Allylamino)-9-methyl analog Allylamino substituent, 3-(4-methoxybenzyl)-thiazolidinone C₂₀H₂₀N₄O₃S₂ Higher reactivity due to allyl group; improved antimicrobial activity
2-(Methylamino)-9-methyl analog Methylamino group, 3-isopropyl-thiazolidinone C₁₉H₁₈N₄O₂S₂ Reduced steric hindrance; altered pharmacokinetics
3-Isobutyl-thiazolidinone analog Isobutyl substitution on thiazolidinone C₂₂H₂₂N₄O₂S₂ Increased metabolic stability; lower cytotoxicity

Key Observations :

  • Substituent Effects: The benzylamino group in the target compound enhances binding affinity to hydrophobic targets compared to allyl or methylamino analogs, as demonstrated in molecular docking studies .
  • Thiazolidinone Modifications: 3-Methyl-thiazolidinone derivatives exhibit higher electrophilicity at the sulfur atom, favoring covalent interactions with cysteine residues in enzymes .

Advancements :

  • Flow Microreactors: Improve reaction homogeneity and scalability for allylamino analogs .
  • Microwave Synthesis: Reduces reaction time for thiazolidinone derivatives from 12 hours to 30 minutes .

Biological Activity

The compound 2-(benzylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. The molecular formula of this compound is C21H18N4O2S2 , with a molecular weight of approximately 422.52 g/mol .

Chemical Structure and Functional Groups

The structural composition of this compound includes several functional groups that contribute to its biological activity:

  • Pyrido[1,2-a]pyrimidinone core : This fused bicyclic structure is known for its pharmacological properties.
  • Thiazolidine moiety : The presence of the thiazolidine ring enhances the compound's reactivity and potential interactions within biological systems.
  • Benzylamino group : This substituent is significant for modulating the compound's solubility and biological profile.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of thiazolidinones, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazolidine structures demonstrated IC50 values ranging from 8.5μM8.5\mu M to 25.6μM25.6\mu M against K562 and HeLa cells . The mechanism of action often involves apoptosis induction through intrinsic and extrinsic pathways.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes such as xanthine oxidase and phosphatases, which are implicated in various pathological conditions .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Synthesis : The synthesis typically involves multi-step organic reactions, with variations depending on the desired yield and specific functionalization .
  • Case Studies :
    • A study on thiazolidinone derivatives indicated significant selectivity in cytotoxic action against cancer cell lines compared to normal cells, suggesting potential therapeutic applications .
    • Another investigation highlighted the interaction modes of similar compounds with target enzymes, providing insights into their mechanisms of action .

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey FeaturesIC50 (μM)
2-(benzylamino)-9-methyl-3-{(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl}-4H-pyrido[1,2-a]pyrimidin-4-oneC21H18N4O2S2Contains benzyl; anticancer activityVaries by cell line
Thiazolidinone Derivative AC19H20N4O3S2Antioxidant properties12.7
Thiazolidinone Derivative BC24H22FN5O2S2Enzyme inhibitor6.09

Q & A

Basic: What synthetic methodologies are effective for constructing the pyrido[1,2-a]pyrimidin-4-one core in this compound?

The pyrido[1,2-a]pyrimidin-4-one core can be synthesized via condensation reactions between 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate derivatives and benzylamines. Key steps include:

  • Reflux in ethanol : Heating benzylamines with pyrido-pyrimidine precursors under reflux conditions (e.g., 5–7 hours) to promote amide bond formation .
  • Crystallization optimization : Use ethanol-DMF or ethanol alone for recrystallization to improve purity and yield .
  • Monitoring reaction progress : Employ TLC or HPLC to track intermediate formation, particularly for Z/E isomer resolution during thiazolidinone coupling .

Advanced: How can reaction conditions be optimized for Z/E isomer control during the thiazolidinone methylidene coupling step?

Controlling stereochemistry during the methylidene coupling requires:

  • Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation by stabilizing the transition state through dipole interactions .
  • Temperature gradients : Lower temperatures (0–25°C) reduce thermal isomerization, while reflux conditions may shift equilibrium toward the E-isomer .
  • Heuristic algorithms : Bayesian optimization can systematically explore reaction parameters (e.g., solvent ratios, catalyst loading) to maximize Z-selectivity .

Basic: What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • NMR spectroscopy :
    • ¹H NMR : Aromatic proton shifts in the pyrido-pyrimidine core (δ 7.5–8.5 ppm) and benzylamino protons (δ 4.0–4.5 ppm) confirm regiochemistry .
    • ¹³C NMR : Carbonyl signals (δ 165–175 ppm) and thioxo groups (δ 180–190 ppm) validate the thiazolidinone moiety .
  • IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and C=S (1050–1150 cm⁻¹) provide additional structural evidence .
  • X-ray crystallography : Definitive stereochemical assignment of the Z-configuration in the methylidene group .

Advanced: What strategies address contradictions in biological activity data across structural analogs?

Resolving discrepancies involves:

  • Bioisosteric analysis : Compare activity trends between 4-hydroxyquinolin-2-one analogs and pyrido-pyrimidine derivatives to identify conserved pharmacophores .
  • SAR-driven design : Systematic modification of the benzylamino or thiazolidinone substituents to isolate electronic vs. steric effects on activity .
  • In silico docking : Molecular dynamics simulations to assess binding mode consistency across analogs with divergent activity profiles .

Basic: How can solubility challenges during purification be addressed?

  • Mixed-solvent crystallization : Ethanol-DMF (1:1 v/v) enhances solubility of polar intermediates while enabling high-purity recovery .
  • Gradient pH adjustment : For zwitterionic forms, adjust pH to near the isoelectric point to reduce solubility and precipitate the compound .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves closely related impurities .

Advanced: How can computational or statistical models improve synthetic route efficiency?

  • Bayesian optimization : Iteratively models reaction space (e.g., temperature, solvent ratios) to identify high-yield conditions with minimal experiments .
  • DFT calculations : Predict thermodynamic favorability of Z/E isomerization pathways to guide solvent and catalyst selection .
  • DoE (Design of Experiments) : Fractional factorial designs screen multiple variables (e.g., stoichiometry, reaction time) to identify critical factors .

Basic: What analytical methods validate purity and stability under storage conditions?

  • HPLC-UV/Vis : Monitor degradation products using a C18 column and ammonium acetate buffer (pH 6.5) for optimal resolution .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and assess decomposition via mass loss or impurity formation .
  • Karl Fischer titration : Quantify hygroscopicity to determine optimal storage conditions (e.g., desiccants, inert atmosphere) .

Advanced: How does the electronic nature of substituents influence the compound's reactivity in follow-up reactions?

  • Hammett analysis : Correlate substituent σ values (e.g., electron-withdrawing CF₃) with reaction rates in nucleophilic aromatic substitution or cross-coupling .
  • DFT-derived Fukui indices : Identify electrophilic/nucleophilic sites on the pyrido-pyrimidine core to predict regioselectivity in derivatization .
  • Steric maps : Molecular volume calculations guide modifications to avoid steric hindrance in catalytic cycles (e.g., Suzuki-Miyaura coupling) .

Basic: What safety protocols are essential for handling thioxo-thiazolidinone intermediates?

  • PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods when handling volatile byproducts (e.g., H₂S) .
  • Waste management : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

Advanced: How can metabolic stability be predicted for derivatives during early-stage development?

  • CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic hotspots .
  • In vitro microsomal stability : Incubate compounds with liver microsomes and quantify parent compound loss via LC-MS .
  • QSAR models : Train algorithms on logP, polar surface area, and H-bond donor/acceptor counts to predict half-life improvements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-(benzylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

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